Selenophene, tetrahydro-
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Overview
Description
Selenophene, tetrahydro- is an organic compound with the chemical formula C₄H₈Se. It is a saturated derivative of selenophene, containing a five-membered ring with four carbon atoms and one selenium atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenophene, tetrahydro- typically involves the cyclization of acyclic precursors containing selenium. One common method is the addition of selenium-based nucleophiles or electrophiles to an appropriate acyclic precursor containing a π-system, followed by intramolecular cyclization .
Industrial Production Methods
the general approach involves the use of selenium dioxide (SeO₂) in combination with unsaturated acetylene derivatives or arylacetylenes .
Chemical Reactions Analysis
Types of Reactions
Selenophene, tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can convert selenophene, tetrahydro- to its corresponding selenide.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon positions next to the selenium atom.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide (SeO₂) for oxidation, hydrogen gas (H₂) for reduction, and various electrophiles for substitution reactions. The conditions typically involve moderate temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include selenophene 1,1-dioxide, selenides, and various substituted selenophenes .
Scientific Research Applications
Selenophene, tetrahydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.
Mechanism of Action
The mechanism of action of selenophene, tetrahydro- involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to neutralize free radicals and reactive oxygen species (ROS). The compound’s structure allows it to participate in redox reactions, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: Contains sulfur instead of selenium.
Furan: Contains oxygen instead of selenium.
Tellurophene: Contains tellurium instead of selenium.
Uniqueness
Selenophene, tetrahydro- is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur, oxygen, and tellurium analogs. These properties make it particularly useful in applications such as organic solar cells, where it can improve the efficiency of the active layer materials .
Properties
CAS No. |
3465-98-3 |
---|---|
Molecular Formula |
C4H8Se |
Molecular Weight |
135.08 g/mol |
IUPAC Name |
selenolane |
InChI |
InChI=1S/C4H8Se/c1-2-4-5-3-1/h1-4H2 |
InChI Key |
PWBKFOFSZZSKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Se]C1 |
Origin of Product |
United States |
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